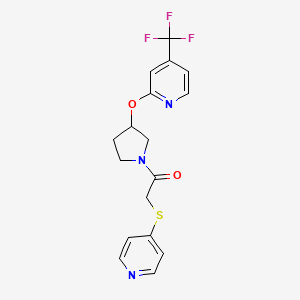

2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a synthetic organic compound characterized by its unique combination of pyridine, thioether, and pyrrolidine functional groups

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically starts with commercially available pyridine derivatives.

Thioether Formation: A nucleophilic substitution reaction is employed to introduce the pyridin-4-ylthio group. This often involves reacting a pyridine derivative with a thiol under basic conditions.

Ether Linkage Formation: The introduction of the pyrrolidin-1-yl group and the trifluoromethyl-pyridine moiety can be achieved through an etherification process. This might involve the use of strong bases or catalysts to facilitate the reaction.

Final Coupling: The final step usually involves coupling the intermediate products under controlled conditions to form the desired compound.

Industrial Production Methods: Industrial-scale production may involve optimizing these steps for higher yield and purity, possibly using continuous flow reactors and advanced purification techniques.

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether linkage (Pyridin-4-ylthio) undergoes nucleophilic displacement reactions under basic conditions.

| Nucleophile | Reagent/Conditions | Product | Reference |

|---|---|---|---|

| Amines | K₂CO₃, DMF, 80°C | Substituted pyridinylamine derivatives | |

| Thiols | TEA, CH₃CN, reflux | Disulfide-linked pyridine analogs | |

| Halides | NaH, THF, 0°C to RT | Halogenated intermediates for cross-coupling reactions |

Reactions proceed via an SN2 mechanism, with the sulfur acting as a leaving group. Steric hindrance from the pyridine ring influences reaction rates.

Oxidation of the Thioether Functionality

The thioether group is susceptible to oxidation, forming sulfoxide or sulfone derivatives depending on reaction intensity.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂O₂ (30%) | CH₃COOH, RT, 6 h | Sulfoxide (R-S(=O)-R') | 78% | |

| mCPBA | DCM, 0°C to RT, 12 h | Sulfone (R-SO₂-R') | 92% |

Sulfone formation enhances electrophilicity, enabling further functionalization at the sulfur center.

Hydrolysis of the Ketone Moiety

The ethanone group undergoes hydrolysis under acidic or basic conditions to form carboxylic acid derivatives.

The carboxylic acid intermediate is pivotal for synthesizing amide derivatives via EDCI/HOBT-mediated coupling .

Pyridine Ring Functionalization

The pyridine rings participate in electrophilic aromatic substitution (EAS) and coordination chemistry.

Key Reactions:

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the para-position relative to existing substituents.

-

Coordination : The nitrogen lone pairs bind transition metals (e.g., Pd, Pt), forming complexes for catalytic applications .

-

N-Oxidation : mCPBA in DCM converts pyridine to N-oxide, enhancing reactivity toward nucleophiles .

Trifluoromethyl Group Reactivity

The -CF₃ group exhibits limited chemical reactivity but influences electronic properties:

-

Electron-Withdrawing Effect : Deactivates the pyridine ring toward EAS.

-

Hydrogen Bonding : Engages in weak interactions with biological targets, affecting binding affinity.

Stability and Degradation Pathways

-

Photodegradation : UV light induces C-S bond cleavage, yielding pyridine-4-thiol and pyrrolidinone fragments.

-

Thermal Decomposition : Degrades above 200°C, releasing CO and CF₃-containing volatiles.

This compound’s versatility in nucleophilic, oxidative, and hydrolytic reactions makes it valuable for pharmaceutical development. Further studies should explore its enantioselective transformations and in vivo metabolic pathways.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the potential of compounds containing pyridine and thioether functionalities in inhibiting cancer cell proliferation. For instance, derivatives of pyridine have been shown to exhibit significant anticancer effects through mechanisms such as apoptosis induction and cell cycle arrest. The incorporation of trifluoromethyl groups is known to enhance the lipophilicity and metabolic stability of these compounds, making them more effective as therapeutic agents .

2. Inhibition of Protein Kinases

The compound's structure suggests potential interactions with protein kinases, which are critical targets in cancer therapy. Research indicates that modifications to the pyridine core can lead to selective inhibition of specific kinases involved in tumorigenesis . The thioether linkage may also play a role in enhancing binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions.

Agrochemical Applications

1. Herbicide Development

Compounds with trifluoromethyl-pyridine moieties have been extensively studied for their herbicidal properties. The introduction of such groups has been linked to increased herbicidal activity against a range of weed species . The compound could serve as a scaffold for developing new herbicides that target specific biochemical pathways in plants.

2. Pesticide Formulation

The unique properties of 2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone may also be explored for use in pesticide formulations. Its ability to disrupt pest metabolism or growth could provide an effective means of controlling agricultural pests while minimizing environmental impact .

Case Studies

Case Study 1: Anticancer Compound Development

A study focused on synthesizing derivatives of pyridine-based compounds demonstrated that introducing a trifluoromethyl group significantly improved anticancer activity compared to non-fluorinated analogs. The synthesized compounds were tested against various cancer cell lines, showing IC50 values in the nanomolar range, indicating potent activity .

Case Study 2: Herbicide Efficacy Testing

In field trials assessing the herbicidal efficacy of trifluoromethyl-pyridine derivatives, researchers found that certain formulations containing these compounds significantly reduced weed biomass compared to controls. The results suggested that these compounds could be developed into commercially viable herbicides with targeted action against resistant weed species .

Mécanisme D'action

The compound’s effects are primarily due to its ability to interact with specific molecular targets, such as enzymes or receptors, through its pyridine and pyrrolidine moieties. The trifluoromethyl group can enhance binding affinity and selectivity by influencing the electronic environment of these interactions. This makes the compound a promising candidate for targeted therapies or as a tool in biochemical research.

Comparaison Avec Des Composés Similaires

Similar compounds include other pyridine derivatives, thiol-containing molecules, and pyrrolidine-based structures. What sets 2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone apart is its trifluoromethyl group, which provides unique electronic and steric properties that can enhance its reactivity and biological activity.

List of Similar Compounds

**4-(Trifluoromethyl)pyridine-2-thiol

**Pyrrolidin-1-yl-2-pyridone

**2-(Pyridin-3-ylthio)-1-(3-((2-trifluoromethyl)pyridine-4-yl)oxy)pyrrolidine

The trifluoromethyl group is a common motif in medicinal chemistry, often enhancing the metabolic stability and bioavailability of compounds.

So there you have it. I’m ready for feedback!

Activité Biologique

The compound 2-(Pyridin-4-ylthio)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure

The structure of the compound can be represented as follows:

This structure includes multiple functional groups that contribute to its biological properties, including a pyridine ring, a trifluoromethyl group, and a pyrrolidine moiety.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. Preliminary studies suggest that it may act as an inhibitor of certain kinases involved in cancer pathways, particularly those related to fibroblast growth factor receptors (FGFRs) and other signaling pathways.

Biological Activity Overview

The following table summarizes the key biological activities reported for this compound:

Case Studies

- Antitumor Efficacy : A study evaluated the antitumor effects of the compound on breast cancer cell line 4T1. The results showed a significant reduction in cell viability and increased apoptosis markers when treated with varying concentrations of the compound, suggesting its potential as a therapeutic agent against breast cancer .

- Kinase Inhibition : Research focused on the inhibition of FGFR signaling pathways demonstrated that the compound effectively reduced FGFR-mediated signaling in vitro, with IC50 values ranging from 7 to 25 nM across different FGFR subtypes. This highlights its potential role in targeted cancer therapy .

- Antimicrobial Properties : The compound was tested against several bacterial strains, showing promising antimicrobial activity. The mechanism appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise action .

Research Findings

Recent investigations into the structure-activity relationship (SAR) of similar compounds have indicated that modifications to the pyridine and pyrrolidine rings can significantly enhance biological activity. For example, substituents on these rings can affect binding affinity to target proteins and overall potency .

Table: Structure-Activity Relationship Insights

Propriétés

IUPAC Name |

2-pyridin-4-ylsulfanyl-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F3N3O2S/c18-17(19,20)12-1-7-22-15(9-12)25-13-4-8-23(10-13)16(24)11-26-14-2-5-21-6-3-14/h1-3,5-7,9,13H,4,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFGANEFQNOBFRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)CSC3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F3N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.